molecular formula C25H21N5O2 B2459761 N-(2-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924824-03-3

N-(2-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2459761
CAS No.: 924824-03-3
M. Wt: 423.476
InChI Key: RDMWXXLJAXYKBZ-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative featuring a benzoxazole moiety at the 1-position of the triazole ring and a 2-ethylphenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

N-(2-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-3-17-9-7-8-12-21(17)26-25(31)23-16(2)30(29-27-23)19-13-14-22-20(15-19)24(32-28-22)18-10-5-4-6-11-18/h4-15H,3H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMWXXLJAXYKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent functionalization. The general synthetic route includes:

  • Formation of the Triazole Ring : This is achieved through a click chemistry approach using azides and alkynes.
  • Benzoxazole Derivative Incorporation : The benzoxazole moiety is introduced via condensation reactions involving appropriate precursors.
  • Final Carboxamide Formation : The carboxamide group is introduced by reacting with carboxylic acid derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-71.1
HCT-1162.6
HepG21.4

The mechanism of action appears to involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several bacterial strains:

Bacterial Strain Activity Reference
Escherichia coliGood Inhibition
Staphylococcus aureusGood Inhibition

Molecular docking studies suggest that the compound interacts with bacterial enzymes, disrupting their function and leading to cell death.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in nucleotide synthesis and bacterial metabolism.
  • Receptor Modulation : It may interact with various receptors that regulate cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study evaluated its effects on MCF-7 cells, revealing a dose-dependent decrease in cell viability with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against E. coli and S. aureus, showing comparable effectiveness to common antibiotics.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study showed that triazole tethered compounds demonstrated potent activity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 4.24 μM . The mechanism of action is believed to involve the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. In vitro studies revealed that certain triazole derivatives exhibited substantial inhibitory effects against common pathogens like Escherichia coli and Staphylococcus aureus. For example, specific derivatives showed good inhibition rates comparable to standard antibiotics . This suggests potential applications in developing new antimicrobial agents.

Fungicidal Activity

The derivative's structural features make it a candidate for agricultural applications, particularly as a fungicide. Triazole compounds are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, an essential component of fungal cell membranes. Research has demonstrated that some triazole derivatives can effectively control fungal diseases in crops, enhancing yield and quality .

Synthesis of Functional Materials

The unique properties of N-(2-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide allow it to be utilized in creating functional materials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor development . The incorporation of this compound into polymer matrices has shown promise in enhancing the thermal stability and mechanical properties of the materials.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives, including this compound, evaluated their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited superior cytotoxicity compared to traditional chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Case Study 2: Agricultural Application

In agricultural research, a formulation containing triazole derivatives was tested against common fungal pathogens affecting wheat crops. The results demonstrated a significant reduction in disease incidence and improved crop yield compared to untreated controls .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.

Reaction Conditions Products Key References
Acidic (HCl, H₂SO₄, reflux)5-Methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid + 2-ethylaniline ,
Basic (NaOH, H₂O/EtOH, reflux)Same as above ,
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation of the amide nitrogen, facilitating hydroxide ion attack .

  • Experimental Evidence : Similar carboxamide derivatives (e.g., 5-ethyl-1-phenyltriazole-4-carboxylic acid) were synthesized via hydrolysis of their amide precursors .

Electrophilic Aromatic Substitution (EAS)

The phenyl rings in the benzoxazole and 2-ethylphenyl groups are potential sites for electrophilic substitution.

Benzoxazole-Attached Phenyl Ring

  • Directing Effects : The benzoxazole’s electron-withdrawing nature makes the attached phenyl ring meta-directing.

  • Example Reactions :

    • Nitration : Introduces a nitro group (-NO₂) at the meta position relative to the benzoxazole.

    • Halogenation : Chlorination or bromination occurs under FeCl₃ or AlCl₃ catalysis .

2-Ethylphenyl Group

  • Directing Effects : The ethyl group is an electron-donating substituent, making the ring ortho/para-directing.

  • Example Reaction :

    • Sulfonation : Sulfonic acid groups (-SO₃H) are introduced at the para position .

Functionalization of the Triazole Ring

The 1,2,3-triazole core can participate in cycloaddition or coordination reactions.

Coordination Chemistry

  • Metal Complexation : The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺).

    • Example: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) derivatives .

Alkylation/Arylation

  • Reagents : Alkyl halides or aryl boronic acids under Pd catalysis.

    • Example: N-alkylation at the triazole’s N-2 position (if accessible) .

Oxidation of the Methyl Group

The methyl group at the triazole’s 5-position can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reaction Conditions Product References
KMnO₄, H₂O, heat5-Carboxy-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide ,
  • Mechanistic Pathway : Sequential oxidation of -CH₃ to -COOH via intermediate alcohol and ketone stages .

Benzoxazole Ring Opening

Under strongly basic conditions (e.g., NaOH, ethanol), the benzoxazole ring may undergo hydrolysis to form a phenolic derivative.

Conditions Product References
NaOH (10%), EtOH, reflux, 12 h2-Amino-5-(5-methyl-4-(2-ethylphenylcarboxamido)-1H-1,2,3-triazol-1-yl)phenol ,

Amide Functionalization

The carboxamide group can undergo transamidation or coupling reactions.

Reaction Reagents/Conditions Product References
TransamidationRNH₂, DCC, DMAP, CH₂Cl₂N-substituted carboxamide derivatives ,
Coupling with aminesEDC/HOBt, DMF, RTPeptide-like conjugates ,

Photochemical Reactions

The benzoxazole moiety may participate in [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among triazole-carboxamide derivatives:

Compound Name R1 (Triazole Substituent) R2 (Carboxamide Substituent) Unique Features
Target Compound 3-Phenyl-2,1-benzoxazol-5-yl 2-Ethylphenyl Benzoxazole core
N-(2-ethoxyphenyl)-5-methyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Isopropylphenyl 2-Ethoxyphenyl Branched alkyl (isopropyl)
N-(2-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Phenyl 2-Ethoxyphenyl Simple phenyl group at R1
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 2-Ethoxyphenyl 4-(5-Methyltriazol-1-yl)phenyl Bis-triazole architecture
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide 4-Methylphenyl 5-Ethylsulfanyl-thiadiazol-2-yl Thiadiazole and sulfur linkage
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl Phenyl Benzodioxole and methylene spacer

Key Observations :

  • The target compound is distinct due to its benzoxazole ring, which replaces the simpler phenyl or alkyl-substituted aryl groups in analogs. This could enhance binding to hydrophobic pockets in biological targets.
  • Ethoxy groups (e.g., in ) improve solubility compared to ethyl or methyl substituents but may reduce membrane permeability.
  • Heterocyclic modifications (e.g., thiadiazole in or bis-triazole in ) introduce diverse electronic properties and hydrogen-bonding capabilities.

Physical Properties :

  • The target compound’s benzoxazole may similarly elevate its melting point.

Preparation Methods

Synthesis of 5-Azido-3-phenyl-2,1-benzoxazole

The benzoxazole azide serves as a critical precursor for triazole formation. Starting from 5-amino-3-phenyl-2,1-benzoxazole, diazotization with NaNO₂/HCl at 0–5°C generates a diazonium salt, which is subsequently treated with NaN₃ to yield the azide.

Reaction Conditions :

  • Temperature: 0–5°C (diazotization), 25°C (azide substitution).
  • Yield: 70–85% (estimated from analogous reactions).

Synthesis of Ethyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate

A Huisgen cycloaddition between propiolic acid ethyl ester and methyl azidoacetate under thermal conditions (100°C, 12 h) forms the triazole ester. Alternatively, a one-pot reaction using diketene and azides may be employed.

Typical Yield : 65–78%.

One-Pot Multicomponent Synthesis

Adapting the protocol from, the target compound is synthesized in a single pot via the reaction of:

  • 5-Azido-3-phenyl-2,1-benzoxazole (1.0 equiv).
  • 2-Ethylaniline (1.2 equiv).
  • Diketene (1.5 equiv).

Procedure :

  • Combine azide, amine, and diketene in anhydrous THF.
  • Stir at 50°C for 6–8 h under nitrogen.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Outcome :

  • Yield : 55–60%.
  • Purity : >95% (HPLC).

Stepwise Alkylation-Amidation Approach

Alkylation of Triazole Ester

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is alkylated at the 1-position using 5-(bromomethyl)-3-phenyl-2,1-benzoxazole under basic conditions.

Reaction Conditions :

  • Base: K₂CO₃ (2.0 equiv).
  • Solvent: DMF, 50°C, 18 h.
  • Yield : 58%.

Ester Hydrolysis and Amide Coupling

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2.0 M in THF/H₂O), followed by coupling with 2-ethylaniline via EDCl/HOBt.

Procedure :

  • Hydrolysis: NaOH (3.0 equiv), THF/H₂O (3:1), 25°C, 12 h.
  • Coupling: EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, 24 h.
  • Overall Yield : 45–50%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 8.10–7.20 (m, 11H, aromatic), 2.65 (q, 2H, CH₂CH₃), 2.50 (s, 3H, CH₃), 1.22 (t, 3H, CH₂CH₃).
  • LCMS (ESI+) : m/z 484.2 [M+H]⁺.

Purity and Yield Comparison

Method Yield (%) Purity (%)
One-pot multicomponent 55–60 >95
Stepwise alkylation 45–50 >90

Discussion of Synthetic Efficiency

The one-pot method offers superior yield and operational simplicity, albeit requiring a pre-synthesized benzoxazole azide. In contrast, the stepwise approach allows modular modification but incurs yield penalties during alkylation and coupling. Both routes necessitate rigorous purification (e.g., HPLC, column chromatography) to isolate the target compound from regioisomeric by-products.

Q & A

Q. What are the optimal synthetic routes for N-(2-ethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of triazole-benzoxazole hybrids typically involves multi-step reactions. For example, triazole cores are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while benzoxazole moieties are formed through condensation of ortho-aminophenols with carboxylic acid derivatives . To optimize yields:

  • Use Design of Experiments (DOE) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity).
  • Employ HPLC tracking to monitor intermediate purity and adjust stoichiometry in real time.
  • Consider microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How can structural characterization challenges (e.g., regiochemistry of triazole substituents) be addressed?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from ethylphenyl and benzoxazolyl groups.
  • X-ray crystallography : For unambiguous confirmation of regiochemistry, co-crystallize the compound with heavy atoms (e.g., iodine derivatives) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish between isomers.

Q. What strategies mitigate low aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water or cyclodextrin-based solutions to enhance solubility while maintaining bioactivity .
  • Structural modification : Introduce polar substituents (e.g., hydroxyl or amine groups) on the ethylphenyl or benzoxazole moieties without disrupting target binding .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action against enzyme targets (e.g., kinases or oxidoreductases)?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) : Dock the compound into active sites of target enzymes (e.g., PDB IDs for benzoxazole-binding proteins) to identify key interactions (e.g., hydrogen bonds with triazole carboxamide) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational changes in the enzyme-compound complex.
  • Free Energy Perturbation (FEP) : Calculate binding free energies to prioritize derivatives for synthesis .

Q. How should contradictory in vitro vs. in vivo efficacy data be analyzed?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS to identify bioavailability bottlenecks .
  • Orthogonal assays : Validate target engagement ex vivo (e.g., Western blot for enzyme inhibition in tissue homogenates).
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., triazole-carboxamides with benzoxazole substituents) to identify trends in bioactivity .

Q. What experimental designs validate the compound’s selectivity across related enzyme isoforms?

Methodological Answer:

  • Panel screening : Test the compound against a library of 50+ recombinant enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based activity assays.
  • Covalent binding studies : Use SPR (Surface Plasmon Resonance) to measure dissociation constants (KD) for high-affinity vs. off-target interactions .
  • CRISPR-Cas9 knockout models : Validate target-specific effects in cell lines lacking the enzyme of interest .

Q. How can in vivo toxicity be assessed while maintaining therapeutic efficacy?

Methodological Answer:

  • Rodent models : Conduct dose-ranging studies in BALB/c mice, monitoring liver/kidney function (ALT, BUN) and histopathology.
  • Therapeutic index (TI) : Calculate TI as LD50/ED50\text{LD}_{50}/\text{ED}_{50} and compare with reference drugs.
  • Metabolomics : Identify toxic metabolites via untargeted LC-MS profiling of urine and plasma .

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